Methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of fluorinated derivatives .
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of fluorine, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biological and chemical processes, making the compound valuable in research and development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-5-(trifluoromethyl)benzoate
- Methyl 3-(4-bromophenyl)-5-(trifluoromethyl)benzoate
- Methyl 3-(4-iodophenyl)-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated analogs. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)11-6-10(7-12(8-11)15(17,18)19)9-2-4-13(16)5-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXXLJTCCGIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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